3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings fused together
Mechanism of Action
Target of Action
The compound “3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is known to interact with several targets. The Trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division. By inhibiting this process, the compound can effectively halt the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting tubulin, the compound disrupts the microtubule dynamics, which is essential for cell division . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death . Additionally, the compound’s inhibition of Hsp90 can affect multiple signaling pathways, as Hsp90 is a chaperone protein involved in the proper folding and function of many client proteins .
Result of Action
The compound’s action results in notable anti-cancer effects. It has been found to inhibit the growth of malignant cells effectively . This is achieved through the disruption of crucial cellular processes such as cell division, leading to cell death .
Biochemical Analysis
Biochemical Properties
The 3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine compound has been found to interact with various enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In terms of cellular effects, 3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide . This reaction forms the triazolo-thiadiazole core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising anti-cancer, anti-fungal, and anti-bacterial activities. It has been found to inhibit various enzymes and proteins, making it a potential candidate for drug development.
Biology: The compound’s ability to interact with biological targets has made it a subject of interest in biological research, particularly in studying its effects on cellular processes.
Material Science: Due to its unique structural properties, this compound is also being explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-thiol
- 6-(Substituted benzylthio)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine stands out due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-14-15-12-17(10)16-11(13)21-12/h4-5H,1-3H3,(H2,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXYEUKIBVGQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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